molecular formula C16H13ClO3 B10870857 2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate

2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate

Cat. No.: B10870857
M. Wt: 288.72 g/mol
InChI Key: UEOTXFQAJCDPCS-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a 4-chlorophenyl group and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate can be achieved through several methods. One common approach involves the esterification of 2-(4-chlorophenyl)-2-oxoethanol with phenylacetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Another method involves the use of 2-(4-chlorophenyl)-2-oxoethyl chloride and phenylacetic acid in the presence of a base, such as pyridine or triethylamine. This reaction proceeds via nucleophilic substitution, where the chloride group is replaced by the phenylacetate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-(4-chlorophenyl)-2-oxoethanol and phenylacetic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The 4-chlorophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water, heat.

    Reduction: LiAlH4 or NaBH4, anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents, heat.

Major Products

    Hydrolysis: 2-(4-chlorophenyl)-2-oxoethanol and phenylacetic acid.

    Reduction: 2-(4-chlorophenyl)-2-hydroxyethyl 2-phenylacetate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: It serves as a building block for the preparation of more complex molecules in organic synthesis.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The presence of the 4-chlorophenyl group can enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromophenyl)-2-oxoethyl 2-phenylacetate: Similar structure but with a bromine atom instead of chlorine.

    2-(4-Methylphenyl)-2-oxoethyl 2-phenylacetate: Similar structure but with a methyl group instead of chlorine.

    2-(4-Nitrophenyl)-2-oxoethyl 2-phenylacetate: Similar structure but with a nitro group instead of chlorine.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 2-phenylacetate is unique due to the presence of the 4-chlorophenyl group, which can influence its reactivity and binding properties. The chlorine atom can participate in halogen bonding and enhance the compound’s stability and solubility in organic solvents.

Properties

Molecular Formula

C16H13ClO3

Molecular Weight

288.72 g/mol

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-phenylacetate

InChI

InChI=1S/C16H13ClO3/c17-14-8-6-13(7-9-14)15(18)11-20-16(19)10-12-4-2-1-3-5-12/h1-9H,10-11H2

InChI Key

UEOTXFQAJCDPCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)OCC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

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